2,4-Dichlorobenzoic acid

Description

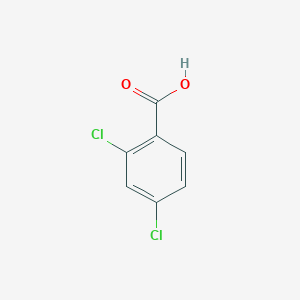

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRIUVQKHMXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024977 | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorobenzoic acid is a white to slightly yellowish powder. (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50-84-0 | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SR0320D45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

315 to 320 °F (NTP, 1992) | |

| Record name | 2,4-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,4-Dichlorobenzoic acid CAS number and properties

An In-depth Technical Guide to 2,4-Dichlorobenzoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and analysis protocols, biological activities, and safety information. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid.[1] At room temperature, it exists as a white to slightly yellowish crystalline solid or powder.[2][3][4] It is chemically stable under normal conditions but is incompatible with strong oxidizing agents.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50-84-0 | [2][5][6][7][8] |

| Molecular Formula | C₇H₄Cl₂O₂ | [2][5][6][7] |

| Molecular Weight | 191.01 g/mol | [2][3][7][8] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 157-164 °C (315-327 °F) | [3][5][7] |

| Boiling Point | Sublimes | [3] |

| pKa | 2.68 (at 25 °C) | [9] |

| LogP (Octanol/Water) | 2.82 | [9] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | Limited (0.1-1 g/L at room temperature) | [10] |

| ~0.36 g/L at 15°C | [2] | |

| 0.48 mg/mL | [5] | |

| Ethanol | Soluble (100 mg/mL or 1 g/10 mL) | [5][8] |

| Acetone | Soluble | [2][5][10] |

| Ethyl Acetate | Soluble | [10] |

| Diethyl Ether | Soluble | [2][5] |

| Benzene | Soluble | [2] |

| Chloroform | Soluble | [2] |

Applications

This compound is a versatile compound with several applications in different fields:

-

Agrochemicals : It is used as a herbicide to control broadleaf weeds and serves as an intermediate in the synthesis of other pesticides, such as Spirodiclofen.[2][11][12]

-

Pharmaceuticals : It acts as a starting material or intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs and 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids.[2][5][12][13]

-

Chemical Synthesis : It is used as a reagent for synthesizing more complex molecules like pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives.[2][5]

-

Research : In laboratory settings, it is used in biochemical studies to investigate metabolic pathways and as a reagent in organic synthesis.[2][12]

Experimental Protocols

Synthesis Protocols

Protocol 1: Liquid-Phase Oxidation of 2,4-Dichlorotoluene (B165549)

This method produces this compound in high purity and yield through the oxidation of 2,4-dichlorotoluene.[14]

-

Reactants :

-

2,4-Dichlorotoluene

-

A gas containing molecular oxygen (e.g., air or pure oxygen)

-

Solvent: A lower fatty acid (e.g., acetic acid)

-

Catalyst: A system containing Cobalt (Co), Manganese (Mn), and Bromine (Br). At least one of the Co or Mn should be a bromide, and the other an organic acid salt (e.g., acetate).

-

-

Procedure :

-

Charge a suitable reactor with 2,4-dichlorotoluene, acetic acid, and the Co-Mn-Br catalyst. The preferred weight ratio of Co:Mn:Br is 1:0.1–3:2–15.[14]

-

Heat the mixture to a reaction temperature of 100–220°C (preferably 130–200°C).[14]

-

Introduce the oxygen-containing gas into the reaction mixture to initiate the liquid-phase oxidation.

-

Maintain the reaction under these conditions until the conversion of 2,4-dichlorotoluene is complete.

-

Upon completion, cool the reaction mixture and isolate the this compound product, typically through crystallization and filtration.

-

Protocol 2: Solvent-Free Air Oxidation of 2,4-Dichlorotoluene

This environmentally friendly method prepares this compound without the use of a solvent.[15]

-

Reactants :

-

2,4-Dichlorotoluene

-

Air

-

Catalyst: Improved Co-Mn salts complex

-

-

Procedure :

-

Combine 2,4-dichlorotoluene and the Co-Mn salts complex catalyst in a reactor.

-

Heat the mixture while introducing air to facilitate the oxidation reaction.

-

The reaction proceeds without a solvent, and the product, this compound, is formed with a reported molar yield of 92.5%.[15]

-

Isolate and purify the product from the reaction mixture.

-

Analytical Protocol: Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and reproducible method for determining the concentration of this compound.[16]

-

Instrumentation :

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

-

Reagents :

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable acid for pH adjustment

-

This compound analytical standard

-

-

Procedure :

-

Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation : Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Dilute as necessary to fall within the calibration range. For aqueous samples, dilution with acetonitrile may be required.[17]

-

Chromatographic Conditions :

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). The exact ratio depends on the column and desired separation.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength appropriate for the analyte (e.g., near 230 nm).

-

Injection Volume : Typically 10-20 µL.

-

-

Analysis : Inject the prepared standards and samples into the HPLC system.

-

Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Biological Activity and Mechanisms of Action

Plant Growth Regulation (Herbicidal Activity)

Similar to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), this compound can function as a synthetic auxin.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA) but are resistant to degradation by the plant, leading to uncontrolled growth and eventual death in susceptible (typically broadleaf) plants.[1]

The proposed mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF ubiquitin ligase complex.[1] This binding event leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, de-repressing auxin-responsive genes and causing abnormal plant growth.

Caption: Proposed mechanism of action for this compound as a synthetic auxin in plants.

Microbial Degradation

Certain microorganisms are capable of degrading chlorinated aromatic compounds. The degradation pathway for this compound has been described in strains like Corynebacterium sepedonicum.[18] The pathway involves a series of enzymatic reactions that ultimately convert the compound into intermediates of the tricarboxylic acid (TCA) cycle.

Caption: Microbial degradation pathway of this compound by Corynebacterium sepedonicum.[18]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

-

Hazards :

-

Handling :

-

First Aid :

-

If Swallowed : Call a poison center or doctor. Rinse mouth.[4][20]

-

If on Skin : Wash with plenty of soap and water.[4]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[4]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][20]

-

-

Storage :

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound 98 50-84-0 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound | 50-84-0 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. JPS5553239A - Preparation of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 18. researchgate.net [researchgate.net]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chemicalbook.com [chemicalbook.com]

2,4-Dichlorobenzoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 2,4-Dichlorobenzoic Acid

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, an experimental synthesis protocol, and its role in a key biological pathway.

This compound is a halogenated aromatic carboxylic acid. Structurally, it is a benzoic acid molecule substituted with two chlorine atoms at the 2nd and 4th positions of the benzene (B151609) ring.[1] This substitution pattern is crucial for its chemical properties and biological activity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3]

Below is a diagram representing the chemical structure of this compound.

References

Solubility of 2,4-Dichlorobenzoic Acid: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 2,4-Dichlorobenzoic acid in common laboratory solvents, including experimental methodologies and workflow visualizations.

This technical guide provides a comprehensive overview of the solubility of this compound (2,4-DCBA) in a variety of common laboratory solvents. This information is critical for researchers, scientists, and professionals in drug development and chemical synthesis, where 2,4-DCBA is a key intermediate. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Core Data Presentation

While a comprehensive, multi-solvent, temperature-dependent dataset from a key study was identified, its full data could not be accessed for this guide. However, the available quantitative and qualitative data are summarized below.

Qualitative Solubility Summary:

This compound, a white to off-white crystalline solid, generally exhibits limited solubility in aqueous solutions and significantly higher solubility in most organic solvents.[1][2] Its solubility is influenced by the polarity of the solvent, with polar aprotic and protic solvents demonstrating greater efficacy in dissolving the compound. The solubility of 2,4-DCBA is also temperature-dependent, generally increasing with a rise in temperature.[1]

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that the comprehensive data across a wide range of temperatures and solvents from the study "Solubility Determination and Thermodynamic Analysis of this compound in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K" is not included here due to restricted access to the full publication.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 15 | 0.36 g/L | [2] |

| Water | 20 (pH 7) | 189.4 mg/L | [3] |

| Water | Room Temperature | 0.1 - 1 g/L | [1] |

| Ethanol | Not Specified | 100 mg/mL (1 g/10 mL) | [4] |

| Ethanol, Acetone, Ethyl Acetate | Not Specified | Significantly improved solubility compared to water | [1] |

| Ethanol, Diethyl ether, Benzene, Acetone, Chloroform | Not Specified | Soluble | [2] |

| Normal Heptane | Not Specified | Insoluble | [2] |

Experimental Protocols

The determination of the solubility of this compound is crucial for its application in various chemical processes. The following outlines a standard experimental protocol based on the widely accepted static equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[5][6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Methodology:

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

The container is placed in a thermostatic shaker or water bath set to the desired temperature.

-

The mixture is agitated at a constant speed for a sufficient period to ensure that equilibrium is reached. This duration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, agitation is stopped, and the suspension is allowed to settle for a period to allow the undissolved solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

-

The collected sample is immediately filtered through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis by HPLC:

-

The filtered saturated solution is appropriately diluted with the mobile phase to fall within the linear range of the calibration curve.

-

A validated HPLC method is used for the quantification of this compound in the diluted sample. This typically involves a reverse-phase C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[7]

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the diluted sample is determined by comparing its peak area with the calibration curve.

-

-

Calculation of Solubility:

-

The solubility of this compound in the solvent is calculated by taking into account the dilution factor and is typically expressed in units such as g/L, mg/mL, or mole fraction.

-

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Collection - Solubility Determination and Thermodynamic Analysis of this compound in 10 Pure Solvents and Three Binary Solvents at 273.15â318.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 6. scielo.br [scielo.br]

- 7. consultations.hse.gov.uk [consultations.hse.gov.uk]

Spectroscopic Profile of 2,4-Dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichlorobenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Core Spectral Data

The structural integrity of this compound is confirmed through the collective analysis of its spectral data. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | broad singlet | 1H | -COOH |

| ~7.9 | doublet | 1H | H-6 |

| ~7.5 | doublet of doublets | 1H | H-5 |

| ~7.4 | doublet | 1H | H-3 |

Solvent: DMSO-d6. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~138 | C-2 |

| ~135 | C-4 |

| ~132 | C-6 |

| ~131 | C-1 |

| ~129 | C-5 |

| ~127 | C-3 |

Solvent: DMSO-d6. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475, ~1420 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch |

| ~900 | Strong | O-H bend (out-of-plane) |

| ~850 | Strong | C-Cl stretch |

Sample preparation: KBr pellet or Attenuated Total Reflectance (ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Relative Abundance | Assignment |

| 189.9588 | ~100% | [M]⁺ (with ²³⁵Cl) |

| 191.9559 | ~65% | [M]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 193.9529 | ~10% | [M]⁺ (with two ³⁷Cl) |

| 173 | Major | [M-OH]⁺ |

| 145 | Major | [M-COOH]⁺ |

| 110 | Major | [C₆H₃Cl]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Confirmation

The collective spectral data provides a detailed fingerprint of this compound, allowing for its unambiguous identification.

An In-depth Technical Guide to the Stability and Degradation of 2,4-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoic acid (2,4-DCBA) is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. Its presence in the environment, often as a persistent metabolite of more complex chlorinated compounds, necessitates a thorough understanding of its stability and degradation pathways. This technical guide provides a comprehensive overview of the thermal, photolytic, chemical, and microbial degradation of 2,4-DCBA, including its degradation products and the methodologies used for its analysis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ether.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol |

| Melting Point | 157-160 °C |

| Boiling Point | Sublimes |

| Water Solubility | < 1 mg/mL at 20 °C |

| pKa | 2.68 at 25 °C[2] |

Table 1: Physicochemical Properties of this compound.

Stability of this compound

Under standard ambient conditions, this compound is a chemically stable compound.[3] However, it is incompatible with strong oxidizing agents and strong bases, with which it can undergo vigorous reactions.

Thermal Stability

Photolytic Stability

This compound can be degraded by photolytic processes, particularly in the presence of photocatalysts or as part of advanced oxidation processes. For example, it is a known degradation product of the insecticide chlorfenvinphos (B103538) when treated by the photo-Fenton process driven by solar irradiation. While specific quantum yield data for the direct photolysis of 2,4-DCBA is not widely reported, studies on the photocatalytic degradation of the structurally similar 2,4-dichlorophenoxyacetic acid (2,4-D) demonstrate that degradation follows first-order kinetics. The degradation of 2,4-D is enhanced by the presence of photocatalysts like sulfated CeO₂, which reduce the recombination of charge carriers and promote the formation of hydroxyl radicals responsible for breaking down the organic molecule.

Degradation of this compound

The degradation of this compound can be achieved through various chemical and biological methods.

Chemical Degradation

Advanced Oxidation Processes (AOPs) are effective in degrading 2,4-DCBA. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can mineralize the organic compound.

-

Fenton and Fenton-like Reactions: The Fenton reaction, which uses hydrogen peroxide and an iron catalyst, can degrade 2,4-dichlorophenol (B122985) (a common intermediate in the degradation of chlorinated aromatics). The degradation kinetics are influenced by factors such as pH, and the concentration of H₂O₂ and the iron catalyst.

-

Ozonolysis: Ozonolysis involves the reaction of ozone with organic compounds. The generally accepted Criegee mechanism describes the cycloaddition of ozone to a double bond, forming an unstable molozonide that rearranges to a more stable ozonide, which is then cleaved.[5][6] While specific studies on the ozonolysis of 2,4-DCBA are limited, the ozonation of the related p-chlorobenzoic acid (pCBA) has been investigated, suggesting that both direct ozonolysis and hydroxyl radical-mediated reactions contribute to its degradation.[7]

-

Electrocatalytic Reduction and Anodic Oxidation: A coupled electrochemical process involving cathodic dechlorination and anodic oxidation has been shown to be effective in degrading 2,4-DCBA. This method can achieve high removal efficiency and significant reduction in total organic carbon.

Microbial Degradation

A variety of microorganisms are capable of utilizing this compound as a sole source of carbon and energy. The degradation pathways typically involve initial dehalogenation and subsequent ring cleavage. Several bacterial strains, including those from the genera Corynebacterium and Alcaligenes, have been studied for their ability to degrade 2,4-DCBA.[1][8]

Microbial Degradation Pathways:

Figure 1: Microbial degradation pathways of this compound.

Genetic Regulation of Degradation Pathways:

The genes responsible for the degradation of chlorobenzoates are often organized in operons. For example, the fcb operon, which is involved in the hydrolytic dehalogenation of 4-chlorobenzoate (B1228818), is transcriptionally regulated by a TetR-type repressor, FcbR.[8][9][10] The presence of the substrate or its metabolite can induce the expression of the degradation genes. In Corynebacterium sepedonicum KZ-4, the dehalogenation of 2,4-DCBA is suggested to be controlled by the plasmid pBS1502.[11]

Figure 2: Simplified model of the transcriptional regulation of the fcb operon.

Degradation Products

The degradation of this compound results in the formation of various intermediate and final products, depending on the degradation method.

| Degradation Method | Key Degradation Products |

| Microbial (Corynebacterium sepedonicum KZ-4) | 4-Chlorobenzoate, 4-Hydroxybenzoate, Protocatechuate[8][12] |

| Microbial (Alcaligenes denitrificans NTB-1) | 4-Chlorobenzoate, 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate[1][5][7] |

| Photocatalytic (similar to 2,4-D) | Chlorinated phenols, Chlorocatechols, Aliphatic acids |

| Ozonolysis (similar to p-CBA) | Hydroxylated and dechlorinated aromatic intermediates, Ring cleavage products |

| Fenton-like (similar to 2,4-DCP) | Chlorinated hydroquinones, Chlorinated catechols, Aliphatic acids |

Table 2: Major Degradation Products of this compound under Various Conditions.

Experimental Protocols

Accurate quantification of this compound and its degradation products is essential for stability and degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

HPLC-UV Method for this compound Analysis

This protocol provides a general framework for the analysis of 2,4-DCBA in aqueous samples. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation:

-

For clean aqueous samples, direct injection may be possible after filtration through a 0.45 µm syringe filter.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is necessary.

-

LLE Protocol:

-

Acidify the water sample (e.g., 100 mL) to pH 2 with a suitable acid (e.g., HCl).

-

Extract the sample three times with an appropriate organic solvent (e.g., 3 x 30 mL of ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.[13]

-

-

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (or methanol) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the analyte is in its protonated form. A typical starting point is a mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.[14]

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 10-20 µL.[13]

-

Column Temperature: 30-40 °C.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4-DCBA (e.g., around 230 nm or 280 nm).[13]

3. Quantification:

-

Prepare a calibration curve using standard solutions of 2,4-DCBA of known concentrations.

-

Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Figure 3: General workflow for the HPLC-UV analysis of this compound.

GC-MS Method for this compound Analysis

GC-MS analysis of carboxylic acids like 2,4-DCBA typically requires a derivatization step to increase their volatility and thermal stability. Silylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

-

Extract 2,4-DCBA from the sample matrix as described in the HPLC sample preparation section.

-

Thoroughly dry the extract, as moisture will interfere with the silylation reaction.

-

Silylation Protocol:

-

To the dried residue, add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and a catalyst if needed (e.g., trimethylchlorosilane (TMCS)).[15]

-

Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization.[16]

-

Cool the sample before injection into the GC-MS.

-

2. GC-MS Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection, depending on the concentration.

-

Oven Temperature Program: A temperature gradient is typically used to separate the analytes. An example program could be: start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Mode: Full scan for identification of unknown degradation products or Selected Ion Monitoring (SIM) for targeted quantification of 2,4-DCBA and its known metabolites to achieve higher sensitivity.

-

3. Quantification:

-

Use an internal standard (e.g., a deuterated analog of the analyte) to improve the accuracy and precision of the quantification.

-

Prepare a calibration curve using derivatized standards.

Figure 4: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a stable compound under normal conditions but can be degraded through various chemical and biological processes. Understanding these degradation pathways and the resulting products is crucial for assessing its environmental fate and for developing effective remediation strategies. This technical guide provides a foundational understanding of the stability and degradation of 2,4-DCBA, along with established analytical methodologies. Further research is warranted to obtain more quantitative data on its stability and to fully elucidate the regulatory networks governing its microbial degradation.

References

- 1. NADPH-dependent reductive ortho dehalogenation of this compound in Corynebacterium sepedonicum KZ-4 and Coryneform bacterium strainNTB-1 via 2,4-dichlorobenzoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. deswater.com [deswater.com]

- 5. scite.ai [scite.ai]

- 6. mdpi.com [mdpi.com]

- 7. Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Operon Encoding Hydrolytic Dehalogenation of 4-Chlorobenzoate Is Transcriptionally Regulated by the TetR-Type Repressor FcbR and Its Ligand 4-Chlorobenzoyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Operon Encoding Hydrolytic Dehalogenation of 4-Chlorobenzoate Is Transcriptionally Regulated by the TetR-Type Repressor FcbR and Its Ligand 4-Chlorobenzoyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic control of degradation of chlorinated benzoic acids in Arthrobacter globiformis, Corynebacterium sepedonicum and Pseudomonas cepacia strains. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. brjac.com.br [brjac.com.br]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

The Environmental Fate of 2,4-Dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 2,4-Dichlorobenzoic acid (2,4-DCBA), a compound of interest due to its presence as a metabolite of some pesticides and its use as an intermediate in chemical synthesis.[1] Understanding its behavior in various environmental compartments is crucial for assessing its potential risks and developing remediation strategies. This document details its biodegradation, photodegradation, and mobility in soil and water, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties

This compound is a halogenated organic compound.[2] It exists as a white to slightly yellowish crystalline solid with low solubility in water.[1][3] Its structure, characterized by a benzoic acid core with two chlorine substituents, influences its chemical reactivity and environmental behavior.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₂O₂ | [3] |

| Molecular Weight | 191.01 g/mol | [3] |

| Melting Point | 157-160 °C (315-320 °F) | [3] |

| Water Solubility | < 1 mg/mL at 20 °C (66 °F) | [3] |

| pKa | 2.68 at 25 °C | [1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 2.82 | [1] |

Biodegradation

The primary mechanism for the environmental dissipation of 2,4-DCBA is microbial degradation. Several bacterial strains have been identified that can utilize 2,4-DCBA as a sole source of carbon and energy.[2]

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of 2,4-DCBA is typically initiated by a dioxygenase enzyme. A well-documented pathway involves the conversion of 2,4-DCBA to 4-chlorocatechol.[4] This is followed by ring cleavage and subsequent metabolism, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[5]

A key organism in this process is Corynebacterium sepedonicum KZ-4, which degrades 2,4-DCBA via 4-hydroxybenzoate (B8730719) to protocatechuic acid.[5] Another organism, Alcaligenes denitrificans NTB-1, also follows a similar degradation pathway.[5] The initial steps of this pathway are depicted in the diagram below.

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of 2,4-DCBA can also occur, though often at a slower rate.[6] The primary mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring.[6] For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), anaerobic biotransformation has been observed to proceed through the formation of 4-chlorophenol (B41353) and phenol.[6] It is plausible that 2,4-DCBA follows a similar reductive dechlorination pathway under methanogenic conditions.

Quantitative Data on Biodegradation

The rate of biodegradation is influenced by various factors, including the microbial population, temperature, pH, and the presence of other organic matter.[7][8]

Table 2: Biodegradation Rates of this compound and Related Compounds

| Compound | Organism/System | Conditions | Degradation Rate | Reference |

| This compound | Pseudomonas sp. | Batch culture | Doubling time for degradation was double that of mono-substituted CBAs | [7] |

| 3,4-Dichlorobenzoic acid | Aeromonas hydrophila | Wastewater effluent | 15.5 µM/hr | [5] |

| 2,4-Dichlorophenol (B122985) | Pseudomonas putida (immobilized) | Optimum: 32.6°C, pH 5.0, 70.5 mg/L initial concentration | 40.1 mg/L/h | [8] |

Photodegradation

Photodegradation is another potential pathway for the removal of 2,4-DCBA from the environment, particularly in aquatic systems. This process involves the transformation of the molecule upon absorption of light energy. For the related compound 2,4-dichlorophenol (2,4-DCP), photolysis in the absence of a photocatalyst resulted in 36.4% removal under UV irradiation after 300 minutes.[9] The presence of photocatalysts like silver halides can significantly enhance the degradation rate.[9] For instance, Ag/AgBr showed an 89.4% degradation of 2,4-DCP under visible light after 300 minutes.[9] While specific quantitative data for the direct photodegradation of 2,4-DCBA is limited in the provided search results, its structural similarity to 2,4-DCP suggests it would also be susceptible to photolytic degradation.

Sorption and Mobility in Soil

The mobility of 2,4-DCBA in the subsurface is largely governed by its sorption to soil and sediment particles. As a weak organic acid with a pKa of 2.68, its charge and, consequently, its sorption behavior are highly dependent on the soil pH.[1] In most environmental soils (pH > 3), 2,4-DCBA will exist predominantly in its anionic form, which is generally more mobile due to repulsion from negatively charged soil colloids.

However, soil organic matter and clay content can contribute to its sorption.[10][11] The octanol-water partition coefficient (log Kₒw = 2.82) indicates a moderate potential for partitioning into organic matter.[1]

Table 3: Sorption Coefficients for 2,4-Dichlorophenoxyacetic Acid (a structurally similar herbicide)

| Soil Type | K_d (L/kg) | K_F ((mg/kg)/(mg/L)¹/ⁿ) | Reference |

| Peat | 35.26 | 42.04 | [10] |

| Selangor (Inceptisol) | - | - | [10] |

| Munchong (Oxisol) | - | - | [10] |

| Briah (Inceptisol) | - | - | [10] |

| Serdang (Ultisol) | - | - | [10] |

| Rengam (Ultisol) | 1.35 | 2.70 | [10] |

Note: Data for 2,4-DCBA was not explicitly available in the search results. The data for 2,4-D is presented here as an analogue. The sorption of 2,4-D is highly influenced by organic matter content.[10][11]

Experimental Protocols

This section outlines general methodologies for studying the environmental fate of 2,4-DCBA, based on standard practices for organic contaminants.[12]

Biodegradation Study

Objective: To determine the rate and extent of 2,4-DCBA biodegradation in a specific environmental matrix (e.g., soil, water).

Materials:

-

This compound (analytical grade)

-

Environmental matrix (soil, water, or sediment)

-

Microbial inoculum (e.g., activated sludge, soil extract)

-

Mineral salts medium

-

Shake flasks or bioreactors

-

Incubator shaker

-

Analytical instrumentation (e.g., HPLC, GC-MS)

Procedure:

-

Preparation of Media: Prepare a mineral salts medium containing all essential nutrients for microbial growth, excluding a carbon source.

-

Spiking: Spike the environmental matrix or mineral salts medium with a known concentration of 2,4-DCBA.

-

Inoculation: Inoculate the flasks with a prepared microbial culture. Include sterile controls (no inoculum) to account for abiotic degradation.

-

Incubation: Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm).

-

Sampling: Collect samples at regular time intervals.

-

Analysis: Extract the remaining 2,4-DCBA from the samples and analyze the concentration using a suitable analytical method like HPLC or GC-MS.[13][14]

-

Data Analysis: Plot the concentration of 2,4-DCBA over time to determine the degradation rate and half-life.

Soil Sorption Study (Batch Equilibrium Method)

Objective: To determine the soil-water partition coefficient (K_d) of 2,4-DCBA.

Materials:

-

This compound (analytical grade)

-

Soil samples (sieved < 2 mm)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC)

Procedure:

-

Soil Characterization: Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a series of 2,4-DCBA solutions of varying concentrations in 0.01 M CaCl₂.

-

Sorption: Add a known mass of soil to each centrifuge tube. Add a known volume of the 2,4-DCBA solution to each tube.

-

Equilibration: Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the solution.

-

Analysis: Analyze the concentration of 2,4-DCBA remaining in the supernatant.

-

Calculation: Calculate the amount of 2,4-DCBA sorbed to the soil by difference. The K_d value is the ratio of the concentration of 2,4-DCBA in the soil to the concentration in the water at equilibrium.

Conclusion

The environmental fate of this compound is primarily dictated by microbial degradation, with aerobic pathways being particularly effective. While photodegradation can contribute to its removal in aquatic environments, its mobility in soil is influenced by pH and organic matter content. The provided data and protocols offer a foundational understanding for researchers and professionals to assess the environmental behavior of this compound and to design further targeted studies. Further research to obtain more specific quantitative data on degradation rates and sorption coefficients under various environmental conditions is recommended for a more comprehensive risk assessment.

References

- 1. The Adsorption of this compound on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile [mdpi.com]

- 2. This compound: Sources, Decomposition, Toxicology and Biodegradation_Chemicalbook [chemicalbook.com]

- 3. This compound | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thescipub.com [thescipub.com]

- 9. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methods to Assess Bioavailability of Hydrophobic Organic Contaminants: Principles, Operations, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - analysis - Analytice [analytice.com]

- 14. deswater.com [deswater.com]

In-Depth Technical Guide: Toxicological Data of 2,4-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoic acid (2,4-DCBA) is a chemical intermediate utilized in the synthesis of various products, including agrochemicals and pharmaceuticals.[1] A thorough understanding of its toxicological profile is essential for ensuring the safety of researchers, manufacturing personnel, and end-users. This guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for toxicological assessment.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is primarily focused on acute toxicity. Data for other endpoints such as repeated dose toxicity, carcinogenicity, and reproductive toxicity are largely unavailable in the public domain.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 830 mg/kg | [2][3] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Table 2: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Negative | [4] |

Table 3: Other Toxicological Endpoints

| Endpoint | Species/Test System | Route | Result | Reference |

| Skin Irritation | Not specified | Dermal | Irritant | [5][6] |

| Eye Irritation | Not specified | Ocular | Irritant | [5][6] |

| Respiratory Irritation | Not specified | Inhalation | May cause respiratory irritation | [6] |

| Carcinogenicity | Data Not Available | - | Not Classified | [7] |

| Reproductive Toxicity | Data Not Available | - | Not Classified | [7] |

| Developmental Toxicity | Data Not Available | - | Not Classified | [7] |

| Repeated Dose Toxicity (NOAEL/LOAEL) | Data Not Available | - | - |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below is a representative protocol for the Ames test, a key study in genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is a generalized representation based on standard methodologies for the Ames test.

-

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

-

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure: a. A range of concentrations of this compound, a vehicle control, and positive controls are prepared. b. The test substance is mixed with the bacterial culture and, if applicable, the S9 metabolic activation mix. c. This mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates. d. The plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each concentration and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive (mutagenic) result.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic studies on this compound are limited. However, based on its chemical structure as a carboxylic acid, it can be assumed that it is likely absorbed after oral exposure and excreted, possibly unchanged or after conjugation, via the urine.[8]

Visualizations

Generalized Workflow for Chemical Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance, starting from initial screening to comprehensive characterization.

Caption: Generalized workflow for chemical toxicity assessment.

Conclusion

The available toxicological data for this compound indicate a moderate acute oral toxicity in mice and irritant properties to the skin, eyes, and respiratory system. Genotoxicity studies in bacteria have been negative. However, a significant data gap exists for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. Therefore, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used to minimize exposure. Further studies are required to provide a more complete toxicological profile and to establish definitive no-observed-adverse-effect levels (NOAELs) for long-term exposure scenarios. Professionals in drug development and research should consider these data gaps when evaluating the potential risks associated with the use of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound: Sources, Decomposition, Toxicology and Biodegradation_Chemicalbook [chemicalbook.com]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. REACH, Keyword: two-generation reproductive toxicity study :: ReachOnline [reachonline.eu]

- 7. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

2,4-Dichlorobenzoic Acid: A Key Metabolite in the Environmental Fate of Pesticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzoic acid (2,4-DCBA) is a halogenated aromatic carboxylic acid that has emerged as a significant environmental metabolite of several widely used pesticides. Its presence in soil, water, and biological systems is a direct consequence of the degradation of parent pesticide compounds. Understanding the formation, analytical determination, and toxicological implications of 2,4-DCBA is crucial for comprehensive environmental risk assessment and for professionals in drug development who may encounter this moiety in metabolic studies. This technical guide provides a detailed overview of 2,4-DCBA as a pesticide metabolite, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways.

Pesticide Precursors of this compound

Several pesticides from different chemical classes are known to metabolize or degrade into 2,4-DCBA. The primary parent compounds include the acaricide Spirodiclofen, the herbicide Bixlozone, the fungicide Propiconazole (B1679638), and the organophosphate insecticide Chlorfenvinphos.

Quantitative Data on the Formation of this compound

The transformation of parent pesticides into 2,4-DCBA can occur through various biotic and abiotic processes in the environment. The efficiency and rate of this conversion are critical parameters for environmental modeling and risk assessment. The following tables summarize the available quantitative data for the formation of 2,4-DCBA from its main pesticide precursors.

| Pesticide Precursor | Matrix | Parameter | Value | Reference |

| Spirodiclofen | Soil | Degradation Half-life (DT50) of Parent | 1 - 13 days | [1] |

| Soil | Degradation Half-life (DT50) of 2,4-DCBA | 3.5 - 11 days | [1] | |

| Soil | Maximum Occurrence Fraction of 2,4-DCBA | 0.396 | [2] | |

| Bixlozone | Soil | Metabolite Status | Major Aerobic Metabolite | [3] |

| Soil | Maximum Occurrence (Mass Basis) | 69.4% | [4] | |

| Propiconazole | Various | Analytical Conversion Factor | 1.79 (to express 2,4-DCBA as propiconazole equivalents) | [5] |

Experimental Protocols for the Analysis of this compound

Accurate quantification of 2,4-DCBA in environmental and biological matrices is essential for monitoring and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common analytical techniques.

Sample Preparation: QuEChERS for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.

Protocol:

-

Sample Weighing: Weigh 10 g of a hydrated soil sample (or 3 g of dry soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.

-

Solvent Addition: Add 10 mL of acetonitrile (B52724) to the sample tube.

-

Extraction: Shake the tube vigorously for 5 minutes.

-

Salting Out: Add the contents of a citrate-buffered salt packet (e.g., ECQUEU750CT-MP) and shake immediately for at least 2 minutes.

-

Centrifugation: Centrifuge the sample for 5 minutes at ≥3000 relative centrifugal force (rcf).

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing a cleanup sorbent.

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.

-

Analysis: Transfer the purified extract into an autosampler vial for LC-MS/MS or GC-MS analysis.[1]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction is a common and effective method for the extraction and pre-concentration of acidic herbicides like 2,4-DCBA from water samples.

Protocol:

-

Sample Acidification: Acidify the water sample (e.g., 100 mL) to a pH of 2-3 using an appropriate acid like hydrochloric acid.[6]

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by acidified water.[6]

-

Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[6]

-

Washing: Wash the cartridge with a weak organic solvent (e.g., a methanol/water mixture) to remove interfering substances.[6]

-

Elution: Elute the 2,4-DCBA from the cartridge using a suitable solvent.

-

Concentration and Reconstitution: Evaporate the eluate and reconstitute the residue in a known volume of the mobile phase for analysis.

Instrumental Analysis: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and selectivity for the quantification of 2,4-DCBA.

Typical Parameters:

-

Column: Reversed-phase C18 column (e.g., UCT Selectra® C18, 100 × 2.1 mm, 3 µm).[1]

-

Mobile Phase A: 0.1% ammonium (B1175870) formate (B1220265) + 0.3% formic acid in water.[1]

-

Mobile Phase B: Methanol + 0.1% formic acid.[1]

-

Flow Rate: 300 µL/min.[1]

-

Injection Volume: 3 µL.[1]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

Visualizations

Experimental Workflow for Soil Analysis

Experimental Workflow for Water Analysis

Toxicological Signaling Pathways

The toxicological effects of 2,4-DCBA are an area of active research. While specific signaling pathways for 2,4-DCBA are not yet fully elucidated, studies on the structurally similar and widely studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), provide valuable insights into the potential mechanisms of toxicity. It is important to note that the following information is based on studies of 2,4-D and serves as a predictive model for 2,4-DCBA, pending further specific research.

Exposure to 2,4-D has been shown to induce oxidative stress, which is a key event in cellular damage.[7] This can lead to the activation of stress-responsive signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, ultimately culminating in apoptosis or programmed cell death.[8] Furthermore, 2,4-D has been demonstrated to disrupt the cellular cytoskeleton and the Golgi apparatus, which can have profound effects on cell structure, transport, and function.[9]

Putative Signaling Pathway for 2,4-DCBA-Induced Cytotoxicity

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for 2,4-DCBA-induced cytotoxicity based on the known effects of the structurally related compound, 2,4-D. Further research is required to confirm these pathways for 2,4-DCBA.

Conclusion

This compound is a critical metabolite to consider in the environmental assessment of several key pesticides. Its formation from parent compounds like Spirodiclofen and Bixlozone is well-documented, and robust analytical methods exist for its detection and quantification. While the precise toxicological signaling pathways of 2,4-DCBA are still under investigation, research on structurally similar compounds suggests that oxidative stress and the induction of apoptosis are likely mechanisms of its cellular toxicity. This guide provides a foundational understanding for researchers and professionals working in environmental science, toxicology, and drug development, highlighting the importance of monitoring this significant pesticide metabolite. Further research is encouraged to delineate the specific biological activities of 2,4-DCBA and to expand the quantitative understanding of its formation from a wider range of pesticide precursors.

References

- 1. weber.hu [weber.hu]

- 2. This compound [sitem.herts.ac.uk]

- 3. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 4. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 5. fao.org [fao.org]

- 6. benchchem.com [benchchem.com]

- 7. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader | PLOS One [journals.plos.org]

- 8. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence of 2,4-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorobenzoic acid (2,4-DCBA) is a halogenated aromatic acid. While overwhelmingly recognized as a metabolite of widespread synthetic compounds such as the herbicide 2,4-D, the pharmaceutical diclofenac (B195802), and certain polychlorinated biphenyls (PCBs), evidence also points to its production as a natural product by at least one cyanobacterium. This technical guide provides a comprehensive overview of the natural occurrence of 2,4-DCBA, detailing its formation from both biogenic and anthropogenic precursors. It includes a summary of its environmental concentrations, detailed experimental protocols for its detection and quantification, and a review of the key metabolic pathways involved in its formation.

Introduction

This compound (C₇H₄Cl₂O₂) is a chlorinated derivative of benzoic acid. Its presence in the environment has been a subject of interest primarily due to its role as a stable intermediate in the degradation of several high-volume xenobiotic chemicals. Understanding the sources and formation pathways of 2,4-DCBA is crucial for environmental monitoring, toxicology studies, and assessing the fate of its parent compounds. This guide distinguishes between its rare biogenic synthesis and its more common appearance in nature as a direct result of the microbial metabolism of pollutants.

Biogenic Production: A True Natural Occurrence

While rare, the de novo biosynthesis of this compound has been confirmed in at least one organism, establishing it as a true natural product.

Production by Cyanobacteria

The terrestrial cyanobacterium Fischerella ambigua has been identified as a natural producer of this compound.[1][2][3] In a 2005 study, Wright et al. isolated and identified 2,4-DCBA from the biomass of F. ambigua grown in a chloride-containing medium. The structure was confirmed by extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, and compared with an authentic standard.[3] This discovery was the first report of 2,4-DCBA being produced in nature.[3] The biosynthesis is dependent on the presence of chloride in the culture medium; when chlorides were replaced with other halides or omitted, the production of 2,4-DCBA and related chlorinated compounds ceased.[2]

Reported Occurrence in Other Organisms

Environmental Occurrence as a Metabolite of Xenobiotics

The most significant source of 2,4-DCBA in the environment is the microbial degradation of widely used synthetic chemicals. Its detection in soil, water, and sediment is almost always linked to contamination by these parent compounds.

Degradation of 2,4-D Herbicide

2,4-Dichlorophenoxyacetic acid (2,4-D) is one of the most common herbicides used globally. Soil and water microorganisms play a primary role in its degradation.[3] A common metabolic pathway involves the cleavage of the ether linkage to form 2,4-dichlorophenol (B122985) (2,4-DCP), which is then further metabolized. However, alternative pathways can lead to the formation of 2,4-DCBA.

Metabolism of the Pharmaceutical Diclofenac

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is frequently detected in wastewater and surface waters.[5] The metabolism of diclofenac in humans and other organisms involves hydroxylation and conjugation.[6][7][8] Bacterial degradation of diclofenac in the environment can also occur, and some pathways involve the cleavage of the C-N bond, which can lead to the formation of 2,4-DCBA as an intermediate.[6][9]

Metabolism of Polychlorinated Biphenyls (PCBs)

PCBs are persistent organic pollutants. The microbial metabolism of certain PCB congeners, particularly those with chlorine atoms at the 2 and 4 positions on one of the biphenyl (B1667301) rings, can proceed through a pathway that generates 2,4-DCBA.[2][10][11] For example, the degradation of PCB-52 (2,2',5,5'-tetrachlorobiphenyl) can yield 2,5-dichlorobenzoic acid, and similar pathways for other congeners can result in 2,4-DCBA. The Eawag Biocatalysis/Biodegradation Database explicitly details a degradation pathway for 2,4-DCBA as a key intermediate in PCB metabolism.[2]

Decomposition of Industrial Chemicals

Bis(2,4-dichlorobenzoyl)peroxide (2,4-DCBP) is an initiator used in the production of silicone rubber. During the hot curing process, 2,4-DCBP decomposes, forming several products, including this compound.[12][13][14][15] This represents a direct industrial source of 2,4-DCBA in specific occupational and environmental settings.

Quantitative Data on Environmental Concentrations